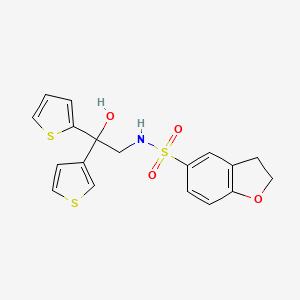

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

描述

属性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S3/c20-18(14-6-9-24-11-14,17-2-1-8-25-17)12-19-26(21,22)15-3-4-16-13(10-15)5-7-23-16/h1-4,6,8-11,19-20H,5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPWFKMPBOOYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential therapeutic applications. The compound's structure incorporates thiophene rings, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H14N2O3S2

- Molecular Weight : 310.4 g/mol

- CAS Number : 1251577-29-3

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds containing thiophene rings have shown cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). In one study, a related thiophene derivative demonstrated an IC50 value of 4.37 μM against HepG-2 cells, highlighting its potential as an anticancer agent .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 20b | HepG-2 | 4.37 |

| Compound 20b | A-549 | 8.03 |

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Similar benzofuran derivatives have been reported to possess anti-inflammatory properties in vitro and in vivo. These compounds inhibit the production of inflammatory mediators from macrophages and polymorphonuclear leukocytes .

Case Study : A study on substituted benzofurans showed that they were effective in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Antimicrobial Activity

Thiophene derivatives have also been associated with antimicrobial activity. A series of compounds derived from thiophene exhibited broad-spectrum antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 0.25 μg/mL, indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.03 |

| Compound B | Escherichia coli | 0.25 |

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Thiophene derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Inflammatory Pathways : These compounds inhibit the release of pro-inflammatory cytokines and prostaglandins.

- Antibacterial Mechanism : The presence of heteroatoms in thiophene can interact with bacterial enzymes or receptors, disrupting their function.

相似化合物的比较

Structural Analogs and Substituent Effects

N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Molecular Formula : C₁₉H₁₈N₂O₆S₂ (MW: 434.5 g/mol)

- Key Features: Replaces the dihydrobenzofuran ring with a benzoxazole moiety and introduces a methyl group at position 3.

N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methyl-5-propan-2-yl-1-benzofuran-3-yl)acetamide

- Molecular Formula: Not explicitly provided, but features a benzofuran-acetamide scaffold with an indole substituent.

- Key Differences: The acetamide group (vs. sulfonamide) reduces hydrogen-bonding capacity, which may decrease target affinity. Indole substituents are known for modulating serotonin receptor interactions, hinting at neurological applications .

5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methyl-furan-2-sulfonamides

- Synthesis : Prepared via chlorosulfonation of bromofuran intermediates, analogous to methods used for the target compound .

- Structural Variation : Phenyl substituents (electron-withdrawing/donating groups) influence electronic properties. For example, nitro groups enhance antimicrobial activity compared to thiophene-based analogs .

Physicochemical and Electronic Properties

- Thiophene vs. Furan vs. Phenyl Substituents: Thiophene: Enhances π-π stacking and electron delocalization due to sulfur’s polarizability, improving metabolic stability . Furan: Less stable under oxidative conditions but offers improved solubility in polar solvents .

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。